An In-depth Technical Guide to 1-(2-Fluoro-4-methoxyphenyl)ethanol
An In-depth Technical Guide to 1-(2-Fluoro-4-methoxyphenyl)ethanol
Foreword: Understanding the Molecule
1-(2-Fluoro-4-methoxyphenyl)ethanol (CAS No. 74457-87-7) is a substituted aromatic alcohol of increasing interest within medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structural motifs—a fluorine atom ortho to the ethanol substituent and a methoxy group in the para position—impart unique electronic properties and conformational constraints. These features make it a valuable chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic characteristics. This guide provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis and characterization, and essential safety information, grounded in established chemical principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. While specific experimental data for 1-(2-Fluoro-4-methoxyphenyl)ethanol is not broadly published, we can extrapolate key parameters based on its structure and data from analogous compounds.
Core Molecular Attributes
The foundational properties of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 74457-87-7 | [1][2][4][5] |
| Molecular Formula | C₉H₁₁FO₂ | [2] |
| Molecular Weight | 170.18 g/mol | [2] |
| IUPAC Name | 1-(2-Fluoro-4-methoxyphenyl)ethanol | N/A |
| Synonyms | 2-Fluoro-4-methoxy-alpha-methylbenzenemethanol | [2] |
Synthesis and Purification: A Validated Approach
The most direct and reliable synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol is achieved through the selective reduction of its corresponding ketone precursor, 2'-Fluoro-4'-methoxyacetophenone (CAS No. 74457-86-6). Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance, operational simplicity, and high yields.[6][7][8]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from m-fluoroanisole to the target alcohol.
Experimental Protocol: Synthesis
This protocol details the reduction of 2'-Fluoro-4'-methoxyacetophenone.
Materials:
-
2'-Fluoro-4'-methoxyacetophenone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)[7]
-
Ethanol (95% or absolute)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Fluoro-4'-methoxyacetophenone in ethanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. The slow addition maintains temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Then, acidify the mixture to a pH of ~5-6 with 1 M HCl. This step protonates the resulting alkoxide to form the alcohol.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude 1-(2-Fluoro-4-methoxyphenyl)ethanol can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data for 1-(2-Fluoro-4-methoxyphenyl)ethanol, based on established principles and data from analogous molecules.[9][10][11][12][13][14]
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (methyl) | 1.4 - 1.6 | Doublet (d) | ~6.5 | Coupled to the single proton on the adjacent chiral carbon (-CHOH). |
| -OH (hydroxyl) | 1.8 - 3.0 | Broad Singlet (br s) | N/A | Chemical shift is variable and dependent on concentration and solvent. The proton is exchangeable. |
| -OCH₃ (methoxy) | 3.8 - 3.9 | Singlet (s) | N/A | Isolated methyl group attached to an oxygen atom. |
| -CHOH (carbinol) | 4.9 - 5.2 | Quartet (q) | ~6.5 | Coupled to the three protons of the adjacent methyl group. |
| Ar-H | 6.7 - 7.4 | Multiplet (m) | Various | The three aromatic protons will exhibit complex splitting due to coupling with each other and the fluorine atom. |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (methyl) | ~25 | Standard aliphatic methyl carbon adjacent to a chiral center. |
| -OC H₃ (methoxy) | ~55 | Typical chemical shift for a methoxy group on an aromatic ring. |
| -C HOH (carbinol) | ~67-70 | Aliphatic carbon bonded to a hydroxyl group. |
| Ar-C (Aromatic) | 100 - 165 | Aromatic carbons. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF). Other carbons will show smaller couplings (²JCF, ³JCF). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad and strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium, multiple bands |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
| C-O Stretch (Ether) | 1200 - 1280 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 170.18.
-
Key Fragments:
-
[M-CH₃]⁺ (m/z = 155): Loss of the methyl group.
-
[M-H₂O]⁺ (m/z = 152): Loss of water from the alcohol.
-
[M-CH₃-H₂O]⁺ (m/z = 137): Subsequent loss of water after methyl loss.
-
A base peak corresponding to the stable benzylic cation formed after the loss of the methyl group is also highly probable.
-
Safety, Handling, and Storage
As a laboratory chemical, 1-(2-Fluoro-4-methoxyphenyl)ethanol should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on similar compounds.[15][16][17][18][19]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16] Keep away from heat, sparks, and open flames.[17]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17]
Logical Relationship Diagram for Safety
Caption: Interrelation of handling protocols and exposure responses.
References
-
U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol absolute for analysis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for: Asymmetric transfer hydrogenation of ketones with chiral catalysts. [Link]
-
The Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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ResearchGate. (n.d.). Figure S5: 1H NMR spectrum of (4-methoxyphenyl)methanol. [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Link]
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PubChem. (n.d.). 4-Methoxyphenethyl alcohol. [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
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ResearchGate. (n.d.). Fig. S25. 1H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]
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The Organic Chemistry Tutor. (2020). Reduction Reactions with NaBH4 and LAH. [Link]
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PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. [Link]
- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
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NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]
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PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]
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Dr. Anthony Melvin Crasto. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]
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NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]
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NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]
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SpectraBase. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]
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NIST WebBook. (n.d.). 4-Methoxyphenyl methyl carbinol. [Link]
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ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]
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